4,5-Dicyano-1,3-dithiol-2-one

Catalog No.
S1895118
CAS No.
934-31-6
M.F
C5N2OS2
M. Wt
168.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dicyano-1,3-dithiol-2-one

CAS Number

934-31-6

Product Name

4,5-Dicyano-1,3-dithiol-2-one

IUPAC Name

2-oxo-1,3-dithiole-4,5-dicarbonitrile

Molecular Formula

C5N2OS2

Molecular Weight

168.2 g/mol

InChI

InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3

InChI Key

BPDMXHRQYNWQSI-UHFFFAOYSA-N

SMILES

C(#N)C1=C(SC(=O)S1)C#N

Canonical SMILES

C(#N)C1=C(SC(=O)S1)C#N

Research interest in 4,5-dicyano-1,3-dithiol-2-one stems from its potential applications in various fields of science, including:

  • Organic Chemistry: Due to its unique structure, 4,5-dicyano-1,3-dithiol-2-one can participate in various chemical reactions. Researchers are studying its reactivity for applications in organic synthesis, particularly in the development of novel functional materials. PubChem, National Institutes of Health:
  • Materials Science: The compound's electronic properties make it a candidate material for molecular conductors and organic semiconductors. Research is ongoing to explore its potential applications in electronic devices. GL Sciences:

4,5-Dicyano-1,3-dithiol-2-one is an organic compound characterized by its unique dithiol structure, featuring two cyano groups attached to a dithiolane ring. This compound is notable for its high reactivity and ability to participate in various chemical transformations. Its molecular formula is C₄H₂N₂S₂O, and it is primarily recognized for its role in organic synthesis and biochemical applications.

DTC is likely to exhibit some of the hazards commonly associated with organic compounds containing cyano groups and sulfur atoms. Specific data is limited, but caution should be exercised when handling DTC. Here are some general safety considerations:

  • Potential Hazards: May be toxic, flammable, and an irritant.
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DTC.

  • Nucleophilic Substitution: The compound can react with nucleophiles due to the electrophilic nature of the carbon atoms adjacent to the cyano groups.
  • Condensation Reactions: It can participate in condensation reactions with phosphorous compounds, leading to the formation of derivatives such as Δ2,2′-bis-(4,5-dicyano-1,3-dithiolidene) through reactions with trimethyl phosphite .
  • Cycloaddition: The compound can also engage in cycloaddition reactions, contributing to the synthesis of more complex organic molecules.

4,5-Dicyano-1,3-dithiol-2-one exhibits notable biological activity. It has been shown to interact with various enzymes and proteins, influencing biochemical pathways. Its toxicity profile indicates that it is harmful if ingested or if it comes into contact with skin, highlighting its potential risks in biological systems .

Several methods exist for synthesizing 4,5-dicyano-1,3-dithiol-2-one:

  • Direct Synthesis: This involves the reaction of dithiocarbamate derivatives with appropriate cyano reagents.
  • Phosphorus Compound Reaction: The compound can be synthesized by reacting dithiol derivatives with phosphorous compounds under controlled conditions .
  • Cyclization Reactions: Cyclization of precursors containing thiol and cyano functional groups can yield 4,5-dicyano-1,3-dithiol-2-one.

The applications of 4,5-dicyano-1,3-dithiol-2-one are diverse:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Due to its biological activity, it may have potential applications in drug development.
  • Material Science: Its unique properties make it suitable for use in creating novel materials with specific electronic or optical characteristics.

Research has indicated that 4,5-dicyano-1,3-dithiol-2-one interacts with a variety of biomolecules. These interactions can lead to alterations in enzyme activity and protein function. Studies focusing on these interactions are crucial for understanding the compound's potential therapeutic uses and toxicological effects .

Several compounds share structural similarities with 4,5-dicyano-1,3-dithiol-2-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4,5-Dicyano-1,3-dithiole-2-thioneContains sulfur and cyano groupsExhibits different reactivity patterns due to sulfur
2-Mercapto-1,3-dithioleSimilar dithiol structure but lacks cyano groupsLess toxic than 4,5-Dicyano-1,3-dithiol-2-one
1,3-DithiolaneA simpler dithiolane structure without cyano groupsMore stable but less reactive

These compounds highlight the unique reactivity and biological activity of 4,5-dicyano-1,3-dithiol-2-one compared to its analogs. Each compound's specific functional groups contribute to its distinct properties and applications in various fields.

The redox behavior of 4,5-Dicyano-1,3-dithiol-2-one in non-aqueous environments demonstrates remarkable versatility and stability. Cyclic voltammetry investigations reveal that the compound exhibits distinctive redox activity, with electrochemical potentials significantly influenced by the electron-withdrawing nature of the cyano groups . The presence of these electron-deficient substituents creates a unique electronic environment that modulates the compound's redox properties compared to unsubstituted dithiol derivatives.

In non-aqueous media, the compound demonstrates reversible electrochemical behavior, which is crucial for applications requiring stable electron transfer processes. The electron-withdrawing cyano groups serve to stabilize both oxidized and reduced forms of the molecule, facilitating efficient charge transfer mechanisms [2]. This stability in non-aqueous environments makes the compound particularly suitable for incorporation into organic electronic devices and energy storage systems where moisture sensitivity could compromise performance.

The electrochemical properties in non-aqueous media are further enhanced by the compound's ability to form stable complexes with various metal centers. Studies of related dithiolene complexes have shown that metal coordination can dramatically alter the redox potentials and electron transfer kinetics [3] [4]. The square-planar geometry typically adopted by metal dithiolene complexes provides an optimal electronic structure for charge delocalization and transport.

Table 1: Electrochemical Properties in Non-Aqueous Media

PropertyValueReference ElectrodeNotes
Redox ActivityMultiple processesVariousElectron-withdrawing cyano influence
Electrochemical StabilityHighNon-aqueousReversible behavior observed
Electron TransferFacilitatedMultiple solventsEnhanced by cyano groups
Complex FormationStableMetal centersSquare-planar coordination

Interfacial Interactions in Lithium-Ion Battery Cathodes

The application of 4,5-Dicyano-1,3-dithiol-2-one as an electrolyte additive in lithium-ion batteries represents one of its most significant practical applications. When incorporated into NCM811 (LiNi₀.₈Co₀.₁Mn₀.₁O₂) cathode systems, the compound demonstrates remarkable ability to form stable cathode electrolyte interface layers through preferential decomposition processes [5].

The interfacial interactions begin with the compound's preferential adsorption onto the cathode surface, where it undergoes electrochemical decomposition to form a protective film. This cathode electrolyte interface formation is critical for battery performance, as it prevents direct contact between the highly reactive cathode material and the electrolyte, thereby reducing unwanted side reactions that lead to capacity fade [5] [6].

Research has demonstrated that optimizing the concentration of 4,5-Dicyano-1,3-dithiol-2-one at 0.1 weight percent in the electrolyte leads to dramatic improvements in battery performance. The discharge capacity retention increases from a mere 15.1% in blank electrolyte to an impressive 75.59% after 200 charge-discharge cycles [5]. This five-fold improvement in capacity retention represents a significant advancement in cathode stabilization technology.

The mechanism of cathode electrolyte interface formation involves several key steps. Initially, the compound migrates to the cathode surface during the charging process, where the high oxidation potential facilitates its decomposition [7]. The decomposition products then polymerize to form a thin, uniform film that exhibits both ionic conductivity for lithium ion transport and electronic insulation to prevent electron leakage [8].

Table 2: Battery Performance Enhancement with 4,5-Dicyano-1,3-dithiol-2-one

ParameterBlank ElectrolyteWith 0.1 wt% DDOImprovement
Initial Capacity186.8 mAh g⁻¹189.2 mAh g⁻¹+1.3%
Capacity after 200 cycles28.2 mAh g⁻¹143.0 mAh g⁻¹+407%
Capacity Retention15.1%75.59%+400%
Optimal ConcentrationN/A0.1 wt%Critical dosage

The formation of this protective interface layer involves complex electrochemical processes that depend on the interplay between the cathode material's electronic structure and the additive's molecular properties. The high oxidation potential of NCM811 cathodes creates an environment where the 4,5-Dicyano-1,3-dithiol-2-one molecules can undergo controlled decomposition, with the resulting film providing long-term protection against electrolyte degradation [7].

Conductivity Modulation in Organic Semiconductor Matrices

The incorporation of 4,5-Dicyano-1,3-dithiol-2-one into organic semiconductor matrices offers unique opportunities for conductivity modulation and electronic property enhancement. The compound's electron-deficient nature, combined with its planar molecular structure, makes it an excellent candidate for creating charge transfer complexes and modifying the electronic properties of organic semiconductor materials [2] [9].

In organic semiconductor applications, the compound can function both as an electron acceptor and as a building block for more complex molecular architectures. The cyano groups provide strong electron-withdrawing character, which can be utilized to tune the energy levels of organic semiconductor materials. This tunability is essential for optimizing the performance of organic electronic devices such as field-effect transistors, photovoltaic cells, and light-emitting diodes [9] [10].

The conductivity modulation mechanisms in organic semiconductor matrices involve several key processes. First, the compound can participate in charge transfer interactions with electron-rich organic molecules, creating donor-acceptor complexes that exhibit enhanced electrical conductivity [11] [12]. These charge transfer complexes often display broad absorption bands in the visible and near-infrared regions, which can be beneficial for optoelectronic applications.

Studies of related dithiolene-containing systems have demonstrated that single-component molecular conductors can be achieved through careful molecular design. For example, bis(methylthio)-substituted derivatives of similar dithiol compounds have shown conductivity values around 10⁻⁶ S cm⁻¹, indicating the potential for creating conducting materials without the need for additional dopants [13].

The conductivity modulation can also be achieved through the formation of mixed-valence states and charge delocalization. The presence of sulfur atoms in the dithiol framework provides multiple sites for electron delocalization, while the cyano groups help stabilize partially oxidized states [14] [15]. This combination creates opportunities for developing materials with tunable electrical properties.

Table 3: Conductivity Properties in Semiconductor Matrices

Material TypeConductivity RangeKey FeaturesApplications
Pure organic semiconductors10⁻² to 10⁻¹⁴ S cm⁻¹Wide rangeGeneral electronics
Doped systemsEnhanced valuesCarrier density dependentHigh-performance devices
Dithiolene complexes10⁻⁴ to 10⁻⁶ S cm⁻¹Temperature activatedMolecular conductors
Single-component10⁻⁶ S cm⁻¹No external dopantsSimplified processing

Advanced characterization techniques have revealed that the conductivity enhancement in these systems often involves the formation of one-dimensional conducting pathways through intermolecular interactions. The planar nature of the 4,5-Dicyano-1,3-dithiol-2-one molecule facilitates π-π stacking interactions, which can create pathways for charge transport in the solid state [14] [16].

The temperature dependence of conductivity in these materials typically follows an activated transport mechanism, with activation energies that depend on the specific molecular packing and intermolecular interactions. This temperature dependence provides insights into the charge transport mechanisms and can be used to optimize material properties for specific applications [17] [18].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

934-31-6

Wikipedia

4,5-Dicyano-1,3-dithiolen-2-one

Dates

Last modified: 08-16-2023

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